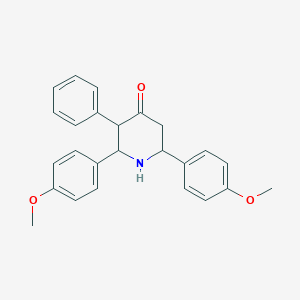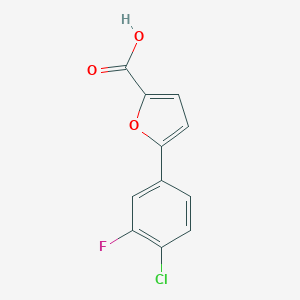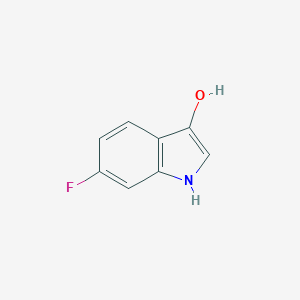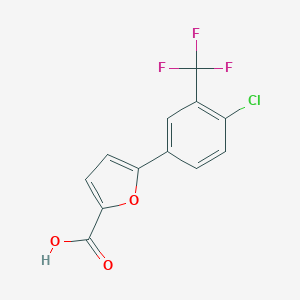![molecular formula C14H16N2O3S2 B052569 1-(羟甲基)-5,7-二甲基-4-(苯甲基)-2,3-二噻-5,7-二氮杂双环[2.2.2]辛烷-6,8-二酮 CAS No. 51920-94-6](/img/structure/B52569.png)
1-(羟甲基)-5,7-二甲基-4-(苯甲基)-2,3-二噻-5,7-二氮杂双环[2.2.2]辛烷-6,8-二酮
描述
1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione is a natural product found in Walteria and Hyalodendron with data available.
科学研究应用
Larvicidal Activity
Hyalodendrins A and B, which are new decalin/tetramic acid hybrid metabolites, were isolated from the plant endophytic fungus Hyalodendriella sp. Ponipodef12 . Both compounds showed potent larvicidal activity against the fourth-instar larvae of Aedes aegypti, a mosquito species notorious for transmitting various human diseases such as malaria, dengue fever, yellow fever, and filariasis . The median lethal dose (LC 50) values were 10.31 and 5.93 μg/mL, respectively .
Insecticide Development
The potent larvicidal activity of Hyalodendrin makes it a promising candidate for the development of new insecticides . Current insecticides, such as pyrethroid, organochlorine, organophosphates, and insect growth regulators, have led to undesirable effects on the environment and increased resistance to insecticides . Therefore, new larvicides with different scaffolds, like Hyalodendrin, are urgently needed .
Anticancer Potential
The dimeric epidithiodiketopiperazine (ETP) alkaloids, a complex family of natural products that includes Hyalodendrin, have shown potent cytotoxic activities . These molecules have the potential to inhibit key biological processes, making them promising candidates for anticancer drug development .
Histone Methyltransferase Inhibition
Some members of the dimeric ETP alkaloids, such as chaetocin A, have been found to inhibit histone methyltransferases . This suggests that Hyalodendrin, being a member of the same family, might also have the potential to inhibit these enzymes, which play crucial roles in gene expression and are often dysregulated in cancer .
Antibacterial Activity
The dimeric ETP alkaloids, including Hyalodendrin, have shown potent bacteriostatic activities . This suggests that Hyalodendrin could be explored for its potential use in the development of new antibacterial agents .
Deep-Sea Microbial Metabolite
Hyalodendrin has been isolated from a fungal strain identified as Penicillium sp. F28, which was found in a deep-sea sediment collected from the South Atlantic Ocean . This suggests that Hyalodendrin could be used as a marker for the presence of certain deep-sea microbial communities .
作用机制
Target of Action
It is known that hyalodendrin is a fungal growth inhibitor , suggesting that its targets could be key proteins or enzymes involved in fungal growth and reproduction.
Mode of Action
As a fungal growth inhibitor, it likely interacts with its targets to disrupt essential biological processes, leading to the inhibition of fungal growth
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hyalodendrin is currently limited . It is known that Hyalodendrin has low phytotoxicity, with an acute toxicity (LD50) of 75 mg/kg in mice , which provides some insight into its bioavailability and toxicity profile.
Result of Action
Hyalodendrin exhibits potent inhibitory activity against wood decay fungi . This suggests that the molecular and cellular effects of Hyalodendrin’s action result in the disruption of fungal growth and development, leading to the death of the fungi.
属性
IUPAC Name |
(1S,4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIMIDQFZMJPZ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CC=CC=C3)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hyalodendrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)


![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)


